molecular formula C16H15Cl2NO4S2 B2894588 1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine CAS No. 1448054-94-1

1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine

Cat. No.: B2894588
CAS No.: 1448054-94-1
M. Wt: 420.32
InChI Key: XPXWNYJNHMHYKX-UHFFFAOYSA-N
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Description

1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is a synthetic organic compound characterized by the presence of two sulfonyl groups attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the sulfonyl chloride group is replaced by the pyrrolidine ring. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The chlorinated aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents like nitrating agents or halogenating agents.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide or sulfide derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-((2,4-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
  • 1-((2,5-Dichlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
  • 1-((2,5-Dichlorophenyl)sulfonyl)-3-(ethylsulfonyl)pyrrolidine

Comparison: Compared to its analogs, 1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is unique due to the specific positioning of the dichlorophenyl and phenylsulfonyl groups. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for specific applications where other analogs may not be as effective.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-(2,5-dichlorophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4S2/c17-12-6-7-15(18)16(10-12)25(22,23)19-9-8-14(11-19)24(20,21)13-4-2-1-3-5-13/h1-7,10,14H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXWNYJNHMHYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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